Butidrine

Ophthalmology Glaucoma Beta-Adrenergic Antagonists

Butidrine is a dual-action beta-blocker combining non-selective β-adrenergic antagonism with local anesthetic (membrane-stabilizing) effects, unlike agents such as sotalol or timolol. This unique profile makes it essential for dissecting mechanisms in antiarrhythmic studies and as a validated reference compound in placental transfer models. Procure Butidrine to ensure experimental precision in cardiovascular and reproductive pharmacology research.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 7433-10-5
Cat. No. B1668099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButidrine
CAS7433-10-5
SynonymsButidrine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O
InChIInChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3
InChIKeyGVNYSERWAKVROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butidrine (CAS 7433-10-5): A First-Generation Non-Selective Beta-Adrenergic Antagonist with Multi-Faceted Cardiac Pharmacology


Butidrine (CAS 7433-10-5, INN) is a first-generation beta-adrenergic receptor antagonist (beta-blocker) structurally and pharmacologically related to pronethalol and propranolol, developed in the 1960s [1]. It is classified as a non-cardioselective beta-blocker, antagonizing both beta-1 and beta-2 adrenergic receptors without subtype selectivity [2]. Beyond its beta-adrenolytic activity, Butidrine exhibits intrinsic local anesthetic (membrane-stabilizing) properties comparable in potency to its beta-blocking activity, as well as documented antiarrhythmic effects [1]. The compound has two chiral centers, yielding four stereoisomers with distinct pharmacological profiles [3].

Why Butidrine Cannot Be Assumed Interchangeable with Later-Generation Beta-Blockers or Other Non-Selective Agents


Generic substitution among beta-adrenergic antagonists is precluded by Butidrine's unique combination of pharmacological properties that deviate meaningfully from both its structural analogs and therapeutic class alternatives. Unlike later-generation cardioselective beta-1 antagonists (e.g., atenolol, metoprolol), Butidrine is a non-selective agent that blocks both beta-1 and beta-2 receptors, a property shared with propranolol but with distinct tissue-specific efficacy profiles [1]. Critically, Butidrine's efficacy varies substantially across different organ systems and experimental models: while it exhibits antiarrhythmic activity comparable to pronethalol and propranolol in cardiac tissue [2], its intraocular pressure-lowering potency is markedly inferior to agents such as timolol, sotalol, and even propranolol [3]. This tissue-specific divergence in relative potency means that substituting Butidrine with another beta-blocker based solely on receptor class would yield unpredictably different outcomes in different experimental contexts, necessitating compound-specific selection based on the target tissue and intended pharmacological endpoint.

Butidrine (CAS 7433-10-5) Product-Specific Quantitative Differentiation Evidence Guide


Intraocular Pressure-Lowering Activity: Butidrine Falls in the Least Potent Tier Among Nine Beta-Blockers

In a head-to-head comparative study evaluating the intraocular pressure (IOP)-lowering effects of nine beta-adrenergic blocking agents following topical administration in two rabbit models of experimental ocular hypertension, Butidrine was ranked in the lowest efficacy tier [1]. The study stratified compounds into three performance categories based on potency and duration of action. Timolol and sotalol demonstrated the best results; pindolol, oxprenolol, practolol, and propranolol exhibited fairly potent effects; whereas atenolol, Butidrine, and metoprolol produced less impressive effects [1]. This tiered ranking indicates that Butidrine is approximately one full efficacy tier below propranolol and at least two tiers below timolol in this model system.

Ophthalmology Glaucoma Beta-Adrenergic Antagonists

Antiarrhythmic Activity: Butidrine Demonstrates Efficacy Comparable to Pronethalol and Propranolol

Butidrine exhibits sympatholytic and antiarrhythmic effects that have been characterized as comparable to those of pronethalol and propranolol, the prototype beta-blockers against which it was originally benchmarked [1]. In isolated cardiac tissue studies, Butidrine (10⁻⁶ to 10⁻⁵ M) stabilized membrane potential and suppressed pacemaker activity induced by ouabain or reduced extracellular potassium, while decreasing the maximal rate of depolarization during the action potential upstroke [2]. This membrane-stabilizing (local anesthetic) effect was found to be comparable in potency to its beta-blocking activity [3].

Cardiovascular Pharmacology Antiarrhythmic Electrophysiology

Placental Transfer and Fetal Beta-Blockade Duration: Butidrine Crosses the Placenta but Produces No Prolonged Fetal Blockade

In a comparative study of beta-adrenoceptor blocking drugs administered to pregnant ewes, Butidrine was shown to cross the ovine placenta and produce beta-adrenoceptor blockade in the fetus, a property shared with bunolol, oxprenolol, propranolol, and USVP65-24 [1]. However, unlike propranolol and oxprenolol, which produced prolonged fetal blockade (10 hours and 8 hours duration in the fetus, respectively, compared to 3 hours in the ewe for both), Butidrine did not demonstrate prolonged fetal blockade [1]. This differential in fetal exposure duration represents a quantifiable pharmacokinetic distinction with direct implications for experimental design.

Reproductive Pharmacology Placental Transfer Developmental Toxicology

Coronary Hemodynamics: Beta-Blockade Activity Is Not Required for Butidrine-Induced Coronary Blood Flow Reduction

In conscious dog studies with chronically implanted electromagnetic flowmeters, both d,l-Butidrine and its stereoisomer lacking beta-blocking activity elicited comparable reductions in coronary blood flow and cardiac work [1]. This finding demonstrates that the coronary hemodynamic effects of Butidrine are not exclusively mediated through beta-adrenergic receptor blockade. The reduction in coronary blood flow occurred in proportion to decreased cardiac work and metabolic demand, but importantly, the coronary vessels retained the ability to dilate in response to transient occlusion (reactive hyperemia), confirming that Butidrine does not impair coronary vasodilatory reserve [1].

Coronary Circulation Cardiac Physiology Beta-Adrenergic Mechanisms

Recommended Research and Industrial Application Scenarios for Butidrine (CAS 7433-10-5) Based on Quantified Differential Evidence


Reproductive Pharmacology Studies Requiring Acute but Non-Prolonged Fetal Beta-Blockade

Researchers investigating the acute effects of fetal beta-adrenoceptor blockade on cardiovascular development, placental function, or parturition physiology should prioritize Butidrine over propranolol or oxprenolol. As demonstrated in pregnant ewe models, Butidrine crosses the placenta and produces fetal beta-blockade but does not generate the prolonged fetal exposure observed with propranolol (10-hour fetal blockade) or oxprenolol (8-hour fetal blockade) [1]. This profile enables experimental designs that isolate acute pharmacodynamic effects from sustained receptor occupancy, reducing confounding variables in developmental and reproductive toxicology studies.

Cardiac Electrophysiology and Antiarrhythmic Mechanism Studies Using a Non-Cardioselective Benchmark

Butidrine serves as an appropriate reference compound for studies of antiarrhythmic mechanisms requiring a non-cardioselective beta-blocker with documented membrane-stabilizing activity comparable in potency to its beta-blocking effects [1]. At concentrations of 10⁻⁶ to 10⁻⁵ M, Butidrine stabilizes membrane potential, suppresses pacemaker activity induced by ouabain or hypokalemia, and decreases maximal depolarization rate in Purkinje fibers and atrial preparations [2]. Its antiarrhythmic efficacy is characterized as comparable to pronethalol and propranolol, making it suitable for electrophysiological studies where a first-generation, non-selective beta-blocker with intrinsic local anesthetic properties is required .

Coronary Hemodynamics Research Requiring Dissection of Beta-Dependent versus Beta-Independent Cardiac Effects

Butidrine's unique property — that both its beta-blocking stereoisomer and its isomer lacking beta-blocking activity produce comparable reductions in coronary blood flow and cardiac work — makes it an essential tool compound for investigators studying beta-adrenergic mechanisms in coronary physiology [1]. In conscious canine models, Butidrine reduces coronary flow in proportion to decreased cardiac work without impairing reactive hyperemia responses to transient occlusion [1]. This evidence supports its use in experiments designed to distinguish beta-receptor-mediated cardiac effects from alternative pathways affecting coronary hemodynamics.

Ocular Pharmacology Studies Requiring a Low-Efficacy Beta-Blocker Control or Reference

For glaucoma research and ocular pharmacology studies, Butidrine functions as a low-potency reference compound among beta-adrenergic antagonists. In direct head-to-head comparison with eight other beta-blockers using topical administration in rabbit ocular hypertension models, Butidrine ranked in the lowest efficacy tier, producing "less impressive effects" than timolol, sotalol, pindolol, oxprenolol, practolol, and propranolol [2]. This tiered ranking positions Butidrine as an ideal low-efficacy comparator for studies evaluating novel ocular hypotensive agents, or as a control compound in experiments where robust IOP reduction would confound interpretation of other pharmacological endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butidrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.